molecular formula C25H15ClF3N3O3 B11474302 N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine

N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11474302
M. Wt: 497.9 g/mol
InChI Key: AWKJXINLVADWDI-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine is a complex organic compound known for its potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound features a unique structure that includes a benzodioxole ring, a chloro-substituted imidazopyridine core, and a trifluoromethyl-substituted furan ring, making it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, including the formation of the imidazopyridine core, the introduction of the benzodioxole and furan rings, and the final coupling reactions. One common synthetic route involves:

    Formation of the Imidazopyridine Core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an amine.

    Introduction of the Benzodioxole Ring: This step often involves a palladium-catalyzed C-N cross-coupling reaction.

    Introduction of the Furan Ring: This can be done through a similar palladium-catalyzed reaction or other suitable coupling reactions.

    Final Coupling Reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using a base like cesium carbonate and a catalyst like tris(dibenzylideneacetone)dipalladium.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The chloro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules.

    Medicine: It has potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine involves its interaction with microtubules, leading to the suppression of tubulin polymerization or stabilization of microtubule structure. This results in mitotic blockade and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds share the benzodioxole ring and have shown anticancer activity.

    N-(1,3-Benzodioxol-5-yl)-N-(1-benzyl-4-piperidinyl)amine: This compound also contains the benzodioxole ring and has been studied for its biological activities.

Uniqueness

N-(1,3-benzodioxol-5-yl)-6-chloro-2-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}imidazo[1,2-a]pyridin-3-amine is unique due to its specific combination of functional groups and its potent anticancer activity. The presence of the trifluoromethyl group and the imidazopyridine core distinguishes it from other similar compounds, providing it with unique chemical and biological properties.

Properties

Molecular Formula

C25H15ClF3N3O3

Molecular Weight

497.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-6-chloro-2-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C25H15ClF3N3O3/c26-16-4-9-22-31-23(20-8-7-18(35-20)14-2-1-3-15(10-14)25(27,28)29)24(32(22)12-16)30-17-5-6-19-21(11-17)34-13-33-19/h1-12,30H,13H2

InChI Key

AWKJXINLVADWDI-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=CC=C(O5)C6=CC(=CC=C6)C(F)(F)F

Origin of Product

United States

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